{[2-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride
Overview
Description
{[2-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a propylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride typically involves a multi-step processThe final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylic position can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzylic position to a methylene group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Benzylic alcohols, aldehydes, or carboxylic acids.
Reduction: Benzylic methylene derivatives.
Substitution: Various substituted benzylic derivatives depending on the nucleophile used.
Scientific Research Applications
{[2-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Mechanism of Action
The mechanism of action of {[2-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the amine group can interact with biological receptors or enzymes. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- {[2-(Methoxy)phenyl]methyl}(propyl)amine hydrochloride
- {[2-(Ethoxy)phenyl]methyl}(propyl)amine hydrochloride
- {[2-(Benzyloxy)phenyl]methyl}(ethyl)amine hydrochloride
Uniqueness
{[2-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets, making it distinct from its analogs .
Properties
IUPAC Name |
N-[(2-phenylmethoxyphenyl)methyl]propan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-2-12-18-13-16-10-6-7-11-17(16)19-14-15-8-4-3-5-9-15;/h3-11,18H,2,12-14H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNWMOFHDAMIKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=CC=C1OCC2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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